molecular formula C7H6O2S B2951197 4H-Thieno[2,3-c]pyran-7(5H)-one CAS No. 28424-70-6

4H-Thieno[2,3-c]pyran-7(5H)-one

Cat. No.: B2951197
CAS No.: 28424-70-6
M. Wt: 154.18
InChI Key: UUYBKHZVYJDKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Thieno[2,3-c]pyran-7(5H)-one: is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Thieno[2,3-c]pyran-7(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of thiophene derivatives and suitable reagents to induce cyclization and form the desired fused ring system. For example, the reaction of 2-bromo-6,7-dihydro-4H-thieno[3,2-c]pyran with appropriate nucleophiles can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 4H-Thieno[2,3-c]pyran-7(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyran rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical properties .

Scientific Research Applications

Chemistry: 4H-Thieno[2,3-c]pyran-7(5H)-one is used as a building block in organic synthesis to create more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.

Medicine: The compound’s potential medicinal properties are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable scaffold for designing drugs with specific therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for use in electronic devices and sensors .

Comparison with Similar Compounds

    4H-Pyrans: These compounds share a similar pyran ring structure but lack the fused thiophene ring.

    Thieno[3,2-c]pyrans: These compounds have a different arrangement of the thiophene and pyran rings compared to 4H-Thieno[2,3-c]pyran-7(5H)-one.

    Thieno[3,4-c]pyrrole-4,6-(5H)-dione: This compound features a pyrrole ring fused to the thiophene and pyran rings, offering different chemical properties.

Uniqueness: this compound is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications where specific interactions with biological targets or electronic properties are required .

Properties

IUPAC Name

4,5-dihydrothieno[2,3-c]pyran-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c8-7-6-5(1-3-9-7)2-4-10-6/h2,4H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYBKHZVYJDKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.